molecular formula C10H8Cl2N4OS B11071065 N-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B11071065
M. Wt: 303.17 g/mol
InChI Key: SQZNYGALCPFREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that features a dichlorophenyl group, a triazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: This step may involve a nucleophilic substitution reaction where the dichlorophenyl group is introduced.

    Formation of the Sulfanylacetamide Moiety: This can be done by reacting the intermediate with a suitable thiol and acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the dichlorophenyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or dechlorinated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds with triazole rings are known to inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The dichlorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfanylacetamide moiety could be involved in forming hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
  • N-(2,5-dichlorophenyl)-2-(1H-1,2,3-triazol-4-ylsulfanyl)acetamide
  • N-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the specific positioning of the dichlorophenyl and triazole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H8Cl2N4OS

Molecular Weight

303.17 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C10H8Cl2N4OS/c11-6-1-2-7(12)8(3-6)15-9(17)4-18-10-13-5-14-16-10/h1-3,5H,4H2,(H,15,17)(H,13,14,16)

InChI Key

SQZNYGALCPFREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CSC2=NC=NN2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.